

A Technical Guide to DL-threo-Chloramphenicol-d5: Properties and Analytical Methodologies

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Compound of Interest

Compound Name: **DL-threo-Chloramphenicol-d5**

Cat. No.: **B15562677**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **DL-threo-Chloramphenicol-d5**, a deuterated isotopologue of the broad-spectrum antibiotic chloramphenicol. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and analytical chemistry, where isotopically labeled internal standards are crucial for accurate quantification.

Core Physical and Chemical Properties

DL-threo-Chloramphenicol-d5 is a synthetic compound where five hydrogen atoms in the chloramphenicol molecule have been replaced by deuterium. This isotopic labeling is typically on the phenyl ring and the benzylic position, which provides a distinct mass shift for use in mass spectrometry-based assays.[\[1\]](#)[\[2\]](#)

Summary of Quantitative Data

The following table summarizes the key physical and chemical properties of **DL-threo-Chloramphenicol-d5** compiled from various sources.

Property	Value	Source(s)
Chemical Formula	C ₁₁ H ₇ D ₅ Cl ₂ N ₂ O ₅	[3][4]
Molecular Weight	328.16 g/mol	[1][3][4][5]
CAS Number	202480-68-0	[3]
Melting Point	143 - 146°C	[6]
Boiling Point	No data available	[3]
Appearance	Solid	[3][6]
Solubility	DMSO (Slightly), Ethanol (Slightly), Methanol (Slightly)	[6]
Purity	≥97.0% (HPLC)	[1][4]
Storage Temperature	Refrigerator (2-8°C)	[6][7]

Structural Information

The structural formula of **DL-threo-Chloramphenicol-d5** is presented below, highlighting the positions of deuterium labeling.

Synonyms: DL-threo-2,2-Dichloro-N-[β -hydroxy- α -(hydroxymethyl)- β -(4-nitrophenyl-2,3,5,6-d4)ethyl- β -d]acetamide[1]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and complete characterization of **DL-threo-Chloramphenicol-d5** are not publicly available, this section outlines the general methodologies used for the quality control and analysis of this compound, based on common practices for isotopically labeled standards.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard technique to determine the purity of chemical compounds. For **DL-threo-Chloramphenicol-d5**, a reversed-phase HPLC method is typically employed.

- Column: C18 column (e.g., 4.6 mm x 250 mm, 5 μ m particle size)
- Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like formic acid or acetic acid) is commonly used.
- Detection: UV detection at a wavelength where chloramphenicol has a strong absorbance, such as 278 nm.
- Procedure: A standard solution of **DL-threo-Chloramphenicol-d5** is prepared in a suitable solvent (e.g., methanol or acetonitrile) and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity Confirmation and Quantification

Mass spectrometry is essential for confirming the identity (correct mass) and isotopic enrichment of **DL-threo-Chloramphenicol-d5**. It is also the primary technique where this compound is used as an internal standard.

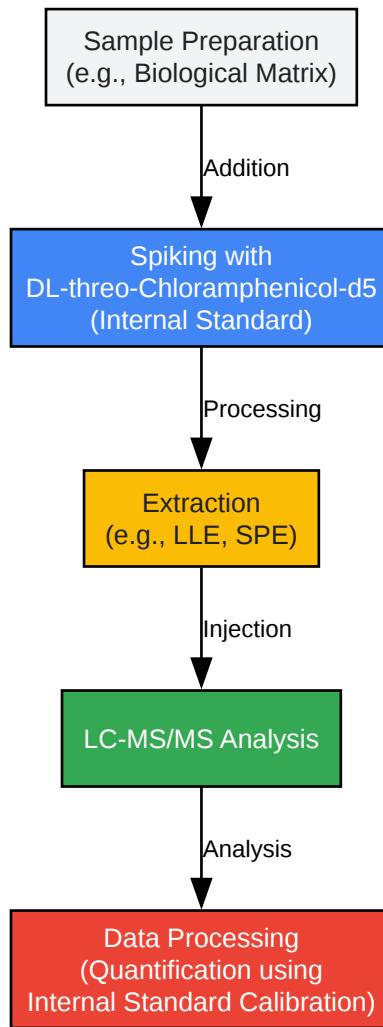
- Ionization Technique: Electrospray ionization (ESI) in negative ion mode is often used for chloramphenicol analysis.
- Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Orbitrap, TOF) can be used.
- Multiple Reaction Monitoring (MRM) for Quantification: When used as an internal standard, specific precursor-to-product ion transitions are monitored for both the analyte (chloramphenicol) and the internal standard (**DL-threo-Chloramphenicol-d5**). For example, a precursor ion of m/z 326 for the deuterated standard might be monitored.[8][9]
- Procedure: The compound is introduced into the mass spectrometer, typically via an LC system. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound, confirming its identity. For quantification, a known amount of **DL-threo-Chloramphenicol-d5** is spiked into the sample containing the non-labeled chloramphenicol. The ratio of the analyte signal to the internal standard signal is used to construct a calibration curve and accurately quantify the analyte.

Visualizations

General Workflow for Quantification of Chloramphenicol using a Deuterated Internal Standard

The following diagram illustrates a typical workflow for the quantification of chloramphenicol in a biological matrix using **DL-threo-Chloramphenicol-d5** as an internal standard.

Workflow for Chloramphenicol Quantification

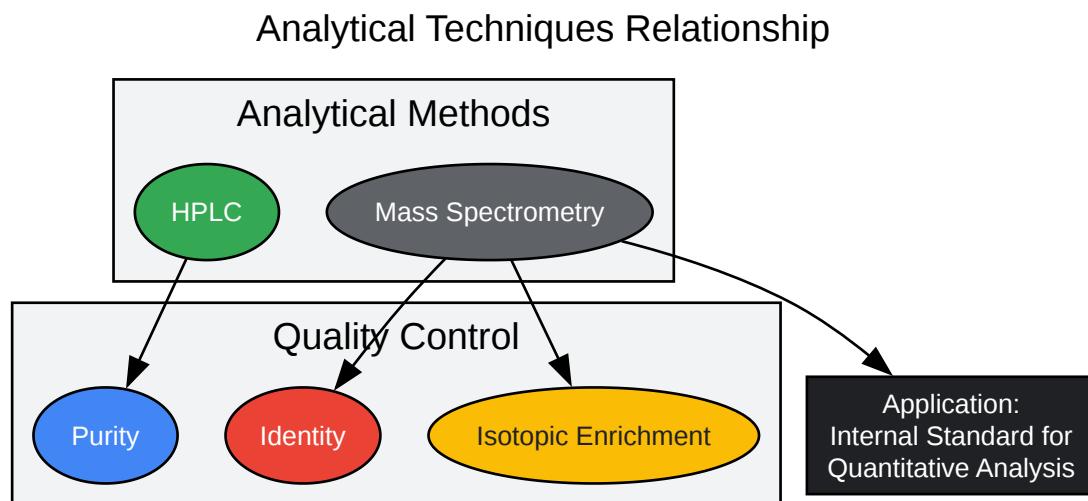


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Caption: A typical analytical workflow for quantifying chloramphenicol.

Logical Relationship of Key Analytical Techniques

This diagram shows the relationship between the key analytical techniques used for the characterization and application of **DL-threo-Chloramphenicol-d5**.



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Caption: Interrelation of analytical methods for quality control and application.

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